molecular formula C21H25N7O2 B2955350 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide CAS No. 1014090-04-0

4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B2955350
CAS No.: 1014090-04-0
M. Wt: 407.478
InChI Key: HVTYWAXKKRDUJT-UHFFFAOYSA-N
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Description

4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H25N7O2 and its molecular weight is 407.478. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Properties

4-(6-(3,5-Dimethyl-1H-Pyrazol-1-yl)pyridazin-3-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide is part of a broader category of compounds involved in various pharmacological studies. Research on similar compounds has explored their synthesis and potential pharmacological applications. For instance, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from certain compounds have been synthesized as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These studies show the potential of these compounds in medicinal chemistry, particularly in the development of new therapeutic agents.

Dopamine Receptor Partial Agonists

Related research has identified 1,4-disubstituted aromatic piperazines, a category which includes compounds structurally similar to this compound, as privileged structural motifs recognized by aminergic G protein-coupled receptors (Möller et al., 2017). These compounds can act as high-affinity dopamine receptor partial agonists, indicating their potential use in the treatment of neurological and psychiatric disorders.

Antimicrobial and Cytotoxic Activities

Several studies have investigated the antimicrobial and cytotoxic activities of compounds within this chemical class. For example, some 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have shown promising results in vitro against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential in cancer research and treatment (Hassan, Hafez, & Osman, 2014). Additionally, the study of novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers has demonstrated potent bacterial biofilm and MurB inhibitors, suggesting potential applications in combating bacterial infections (Mekky & Sanad, 2020).

Properties

IUPAC Name

4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O2/c1-15-14-16(2)28(25-15)20-9-8-19(23-24-20)26-10-12-27(13-11-26)21(29)22-17-6-4-5-7-18(17)30-3/h4-9,14H,10-13H2,1-3H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTYWAXKKRDUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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